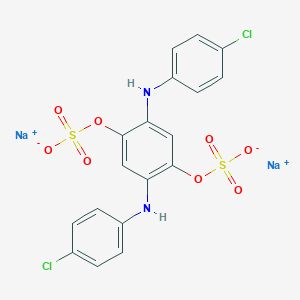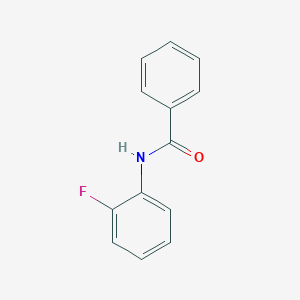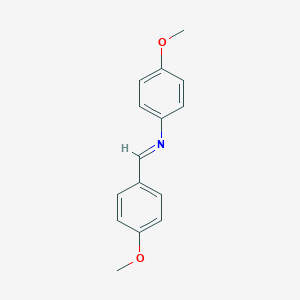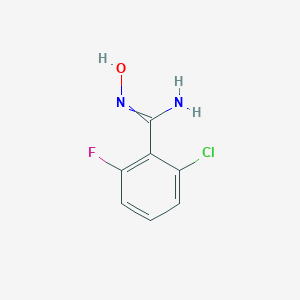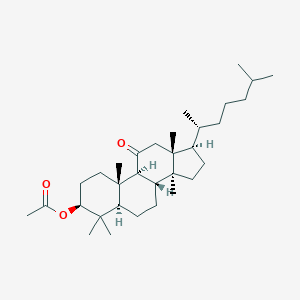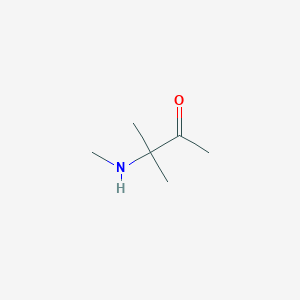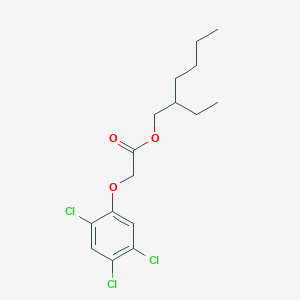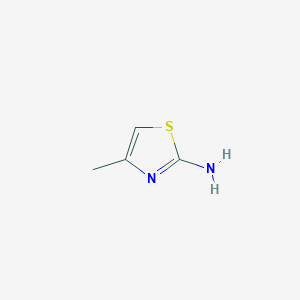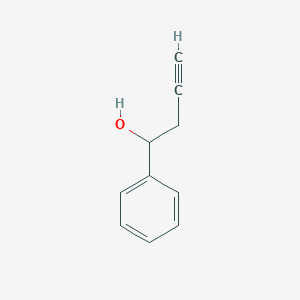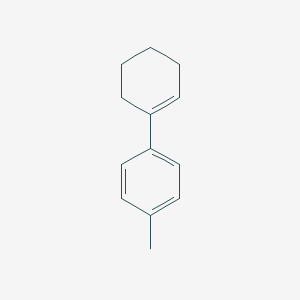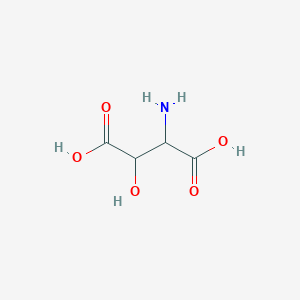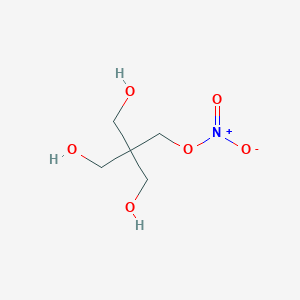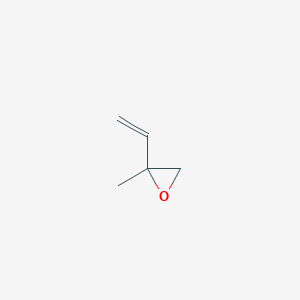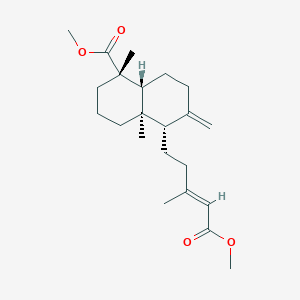
Methyl athecate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl athecate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid with a fruity odor and is commonly used as a solvent. Methyl athecate is a versatile compound that has various applications in the field of chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Sulfur and Selenium Isologs Related to Acetycholine
- Hydrolysis products of acetylthiocholine and acetylselenocholine, such as cholinethiol and cholineselenol, act as powerful depolarizing agents. Methylation increases their activity further, demonstrating the chemical versatility and potential therapeutic applications of methylated choline derivatives (Mautner et al., 1966).
Human Autonomic Pharmacology
- Studies on mecholyl, a cholinergic drug, have shown diverse impacts on human physiology. For example, mecholyl does not significantly affect the size and shape of the gall bladder but inhibits its emptying following a fat meal. Such findings help in understanding the nuanced effects of cholinergic drugs on different organs (Myerson et al., 1938).
Methylcholine-Activated Eccrine Sweat Gland Density and Output
- Research on methylcholine's effect on eccrine sweat glands across different age groups provides insights into the physiological response to cholinergic stimulation and its variance with age (Kenney & Fowler, 1988).
Comparative Study of Choline Compounds
- A comparative study of various choline compounds, including acetylcholine chloride and acetyl-beta-methylcholine chloride, highlighted their pharmacological and toxicological properties. This research aids in the selection of suitable cholinergic agents for therapeutic applications (Molitor, 1936).
Epigenetic Regulation Research
- Studies on DNA methylation and histone acetylation in the context of cancer research and therapy, although not directly involving methyl acetycholine, provide a broader understanding of how methylation processes in general can influence cell biology and disease treatment (Grassi et al., 2003; Cang et al., 2010).
Eigenschaften
CAS-Nummer |
1757-85-3 |
|---|---|
Produktname |
Methyl athecate |
Molekularformel |
C22H34O4 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
methyl (1S,4aR,5S,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C22H34O4/c1-15(14-19(23)25-5)8-10-17-16(2)9-11-18-21(17,3)12-7-13-22(18,4)20(24)26-6/h14,17-18H,2,7-13H2,1,3-6H3/b15-14+/t17-,18+,21+,22-/m0/s1 |
InChI-Schlüssel |
GVEUOELTSSYBCA-NXQHOHPJSA-N |
Isomerische SMILES |
C/C(=C\C(=O)OC)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C |
SMILES |
CC(=CC(=O)OC)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C |
Kanonische SMILES |
CC(=CC(=O)OC)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol](/img/structure/B167631.png)
